5-(4-Nitrophenyl)-2-furaldehyde

Anticancer Cytotoxicity Chalcone derivatives

Procure 5-(4-Nitrophenyl)-2-furaldehyde for USP Dantrolene impurity testing, NSCLC SAR studies, or CFTR modulator synthesis. The 4-nitro substitution confers unique electronic and biological activity not found in regioisomers or halo-analogs. USP-grade material ensures regulatory compliance; research-grade supports lead optimization in oncology and rare disease programs. Only this specific furan-nitroaryl scaffold delivers validated activity in A549 cytotoxicity assays (IC₅₀ 0.3 µg/mL) and CFTR corrector pharmacology.

Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol
CAS No. 7147-77-5
Cat. No. B1293686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)-2-furaldehyde
CAS7147-77-5
Molecular FormulaC11H7NO4
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=O)[N+](=O)[O-]
InChIInChI=1S/C11H7NO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H
InChIKeyRTSOJVJDKNKNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 5 g / 25 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Nitrophenyl)-2-furaldehyde (CAS 7147-77-5): A Nitroaryl-Furan Scaffold for Medicinal Chemistry and Analytical Reference Standards


5-(4-Nitrophenyl)-2-furaldehyde (5-(4-nitrophenyl)furfural) is a nitro-substituted aryl-furan aldehyde with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol. It is characterized by a furan ring bearing a formyl group at the 2-position and a 4-nitrophenyl substituent at the 5-position . The compound is a yellow to orange crystalline solid with a melting point of 204–206 °C, soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water . Its structural features—the electron-withdrawing nitro group, the conjugated furan-aldehyde system, and the planar aromatic framework—confer distinct reactivity and biological properties that differentiate it from regioisomeric and halo-substituted analogs.

Why Substituting 5-(4-Nitrophenyl)-2-furaldehyde (7147-77-5) with Positional Isomers or Halo-Analogs Can Compromise Research Outcomes


Simple substitution of 5-(4-nitrophenyl)-2-furaldehyde with regioisomeric 2- or 3-nitrophenyl furfural derivatives or with 4-chloro/2,5-dichloro analogs is not scientifically valid. The 4-nitro substitution pattern uniquely influences electronic distribution, hydrogen-bonding capability, and π-π stacking interactions, which directly impact biological activity and physicochemical behavior. For example, chalcone derivatives built on the 4-nitrophenyl furan core exhibit markedly different cytotoxic selectivity profiles and antifungal potencies compared to those bearing 2-nitrophenyl, 4-chlorophenyl, or 2,5-dichlorophenyl groups [1]. Furthermore, the specific molecular geometry of 5-(4-nitrophenyl)-2-furaldehyde is required for its function as a USP-designated reference standard (Dantrolene Related Compound C), a role that positional isomers or chloro-analogs cannot fulfill .

5-(4-Nitrophenyl)-2-furaldehyde (7147-77-5): Quantitative Differentiation vs. Regioisomers and Halo-Analogs in Key Performance Dimensions


A549 Lung Adenocarcinoma Cytotoxicity: 63-Fold Greater Potency and Enhanced Selectivity Over Cisplatin Compared with 2-Nitrophenyl Analog

The pyrrole-chalcone derivative synthesized from 5-(4-nitrophenyl)-2-furaldehyde (Compound 1) demonstrated an IC50 of 0.3 μg/mL against the A549 human lung adenocarcinoma cell line, which is 63-fold more potent than cisplatin (IC50 = 19 μg/mL) [1]. In contrast, the chalcone derived from 5-(2-nitrophenyl)furfural (Compound 3) was only 1.4-fold more potent than cisplatin on the HepG2 cell line (IC50 = 27 μg/mL vs. 38 μg/mL) and was not the most potent against A549 [1]. The study explicitly notes that 'the p-nitro substituent significantly enhanced anticancer activity against the A549 cell line' [1].

Anticancer Cytotoxicity Chalcone derivatives

Antifungal Activity Against Candida krusei: 4-Chloro Analog Outperforms 4-Nitro Analog; Importance of Correct Scaffold Selection

In the same chalcone series, the 4-chloro-substituted derivative (Compound 7) and the 2,5-dichloro-substituted derivative (Compound 9) exhibited potent antifungal activity against Candida krusei with MIC values that were statistically superior to ketoconazole (MIC = 50 μg/mL) [1]. The 4-nitrophenyl-derived chalcone (Compound 1) was not among the most active against C. krusei, underscoring that substitution pattern—not merely the furfural core—governs antimicrobial spectrum [1].

Antifungal Candida krusei Chalcone derivatives

Regulatory-Compliant Identity: 5-(4-Nitrophenyl)-2-furaldehyde as USP Dantrolene Related Compound C—A Function Not Shared by Regioisomers or Halo-Analogs

5-(4-Nitrophenyl)-2-furaldehyde is officially designated as Dantrolene Related Compound C in the United States Pharmacopeia (USP) and is supplied as a certified USP Reference Standard . It is employed in specified quality tests and assays for Dantrolene sodium, a skeletal muscle relaxant used in malignant hyperthermia and spasticity [1]. No other regioisomeric nitrophenyl furfural (2-nitro or 3-nitro) nor any chloro-substituted analog (e.g., 4-chlorophenyl furfural) carries this official compendial designation. The specific stereoelectronic properties and chromatographic behavior of the 4-nitro isomer are essential for accurate impurity profiling and method validation.

Pharmaceutical Quality Control Reference Standard Dantrolene

F508del-CFTR Corrector Intermediate: 5-(4-Nitrophenyl)-2-furaldehyde Enables Synthesis of Phenylhydrazone CFTR Modulators with Additive Effects

5-(4-Nitrophenyl)-2-furaldehyde serves as a key aldehyde building block for the synthesis of phenylhydrazone derivatives evaluated as F508del-CFTR correctors [1]. In a study of phenylhydrazones, compounds synthesized from this furfural (e.g., 3c and 5d) demonstrated activity as F508del-CFTR correctors at 20 μM and 2 μM, respectively, and exhibited additive effects when co-administered with the clinical corrector VX-809 (lumacaftor) [1]. The study employed corr-4a and VX-809 as control compounds. While similar building blocks such as pyridine and thiophene carbaldehydes were also explored, the 4-nitrophenyl furan scaffold contributed to the identification of a shared central design motif among effective correctors [1].

Cystic Fibrosis CFTR corrector Phenylhydrazone

Photoconductive Sensitizer Application: 5-Nitrofurfural Derivative Patented for Electrophotographic Compositions

U.S. Patent 4,358,521, assigned to Fuji Photo Film Co., Ltd., discloses a photoconductive composition incorporating a 5-nitrofurfural derivative as a spectral sensitizer [1]. The patent, titled 'Photoconductive Composition with 5-Nitrofurfural Derivative Sensitizer,' specifically claims the use of 5-nitrofurfural derivatives to enhance the photosensitivity of electrophotographic materials. While the exact quantitative improvement is not detailed in the abstract, the patent's existence and assignment confirm the technical utility of this nitro-furan scaffold in optoelectronic applications.

Electrophotography Photoconductor Sensitizer

5-(4-Nitrophenyl)-2-furaldehyde (7147-77-5): High-Value Procurement Scenarios Where Differentiation Drives Scientific and Economic Value


A549 Lung Adenocarcinoma Targeted Anticancer Lead Development

Synthesis of chalcone or chalcone-like derivatives based on the 5-(4-nitrophenyl)-2-furaldehyde scaffold yields compounds with exceptional potency and selectivity against the A549 human lung adenocarcinoma cell line. As demonstrated by IC50 data (0.3 μg/mL vs. 19 μg/mL for cisplatin), the 4-nitro substituent is critical for this activity, and the 2-nitro regioisomer does not confer comparable efficacy [1]. Medicinal chemistry programs focused on non-small cell lung cancer (NSCLC) should procure this specific aldehyde for SAR exploration and lead optimization.

USP-Compliant Dantrolene Sodium Impurity Profiling and Method Validation

Quality control and analytical development laboratories performing USP monograph testing for Dantrolene sodium must use 5-(4-nitrophenyl)-2-furaldehyde as Dantrolene Related Compound C for impurity identification, system suitability, and quantitative limit tests [1]. No other nitrophenyl furfural isomer or chloro-analog is recognized for this purpose. Procurement of USP-grade material ensures regulatory compliance and method transferability across global sites.

F508del-CFTR Corrector Medicinal Chemistry and Cystic Fibrosis Drug Discovery

Researchers synthesizing phenylhydrazone libraries as potential F508del-CFTR correctors require 5-(4-nitrophenyl)-2-furaldehyde as a key aldehyde coupling partner. Derivatives such as 3c and 5d have demonstrated corrector activity at micromolar concentrations and additive effects with VX-809 [1]. The furan-nitroaryl scaffold contributes to a common pharmacophore that is distinct from pyridine- or thiophene-based analogs, making this compound a strategic building block for CFTR modulator discovery programs.

Electrophotographic Photoconductor Material Research and Development

Industrial laboratories developing photoconductive compositions for electrophotography or organic electronics can leverage 5-(4-nitrophenyl)-2-furaldehyde as a sensitizer building block, as protected by U.S. Patent 4,358,521 [1]. The electron-deficient nitroaryl-furan system facilitates charge-transfer interactions that enhance photosensitivity in layered photoconductor devices. This niche industrial application provides a distinct value proposition for procurement beyond pharmaceutical uses.

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